2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate
Description
The compound 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- Ester group: 2-methoxyethyl at position 2.
- Substituent: 3-nitrobenzoyloxy at position 3.
- Molecular formula: Likely CₙHₘN₂O₈ (exact formula inferred from analogs; see Table 1).
Benzofuran derivatives are studied for their diverse pharmacological and material science applications, with structural variations significantly altering their properties.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO8/c1-12-18(20(23)27-9-8-26-2)16-11-15(6-7-17(16)28-12)29-19(22)13-4-3-5-14(10-13)21(24)25/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHLGIJMADJAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an etherification reaction using methoxyethanol and a suitable leaving group.
Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached through an esterification reaction using 3-nitrobenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with the methoxyethyl group replaced by nucleophiles.
Scientific Research Applications
Anticancer Properties
Research has highlighted the anticancer potential of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate. Key findings include:
- Mechanism of Action : The compound induces apoptosis in various cancer cell lines through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2. It has shown effectiveness against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma) .
- Cell Cycle Arrest : Treatment with this compound has been associated with S-phase cell cycle arrest, inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound exhibits notable antibacterial properties against several pathogens, including:
- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus, indicating potential for use in treating bacterial infections .
- Antifungal Properties : Preliminary studies suggest that it may also possess antifungal activity, warranting further investigation .
Case Study Overview
A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in HepG2 cells; significant reduction in cell viability observed. |
| Study 2 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; potential for developing new antibiotics. |
| Study 3 | Pharmacological Properties | Investigated structure-activity relationships; identified key functional groups contributing to biological activity. |
Additional Insights
Research published in the International Journal of Molecular Sciences discusses the synthesis of similar benzofuran derivatives and their biological evaluations, suggesting that modifications to the benzofuran structure can enhance anticancer and antimicrobial properties . Furthermore, studies have indicated that the introduction of specific substituents can significantly alter the pharmacological profile of these compounds, leading to improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Variations and Key Differences
The target compound is compared to analogs with modifications in the ester group or benzofuran substituents (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Impact of Structural Modifications
Ester Group Variations
- 2-Methoxyethyl vs. Methyl/Ethyl : The 2-methoxyethyl group in the target compound enhances water solubility compared to methyl () or ethyl () esters, while retaining moderate lipophilicity. This balance is critical for bioavailability in drug design.
- Ethyl in : Provides intermediate hydrophobicity, suitable for membrane permeability.
Substituent Effects
- Nitrobenzoyloxy (Target vs. ): The meta-nitro group (target) induces stronger electron-withdrawing effects than para-nitro (), influencing reactivity in electrophilic substitutions.
- Fluorinated Groups (): Pentafluorophenoxyacetyloxy increases electronegativity and stability, making the compound resistant to oxidative degradation.
Steric and Conformational Effects
Biological Activity
2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings, including case studies, data tables, and relevant experimental results.
Chemical Structure and Properties
The molecular structure of this compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxyethyl and nitrobenzoyl substituents enhances its solubility and reactivity, potentially influencing its biological interactions.
Molecular Formula
- C : 18
- H : 18
- N : 1
- O : 5
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | LC50 (nM) | Reference |
|---|---|---|---|
| Compound 1 | U87 (glioblastoma) | 200 ± 60 | |
| Compound 1 | BE (neuroblastoma) | 18.9 |
These findings indicate that benzofuran derivatives can effectively inhibit cancer cell growth, with some exhibiting lower lethal concentrations compared to established chemotherapeutics.
Neuroprotective Effects
In addition to anticancer properties, benzofuran derivatives have been investigated for their neuroprotective effects. A study evaluating various derivatives found that certain compounds exhibited considerable protection against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells:
| Compound | Concentration (μM) | Effectiveness |
|---|---|---|
| Compound 1f | 30 | Comparable to memantine |
| Compound 1j | 100 | Moderate anti-excitotoxic effects |
These results suggest that modifications to the benzofuran structure can enhance neuroprotective activity, making these compounds promising candidates for further development in neurodegenerative disease therapies .
The mechanism by which benzofuran derivatives exert their biological effects is multifaceted. They may induce apoptosis in cancer cells through cell cycle arrest and modulation of key signaling pathways. For example, compound interactions can lead to increased phosphorylation of histone H3, a marker associated with mitotic arrest, thereby disrupting normal cell division processes .
Case Study: Combination Therapy in Cancer Treatment
A notable case study involved the evaluation of a related compound in combination with ionizing radiation. The results indicated that the compound significantly enhanced the radiosensitivity of glioblastoma cells, suggesting a potential strategy for overcoming treatment resistance:
- Cell Lines Tested : BE and SK
- Ionizing Radiation Dose : 4 Gy
- Combined Effect : <0.5% survival at certain concentrations .
This study underscores the potential for using benzofuran derivatives as adjuncts in cancer therapy.
Case Study: Neuroprotection Against Excitotoxicity
Another study focused on the neuroprotective effects of a series of benzofuran derivatives against excitotoxic damage induced by NMDA. The most effective compounds were identified based on their ability to scavenge free radicals and inhibit lipid peroxidation:
- Primary Cultured Cells : Rat cortical neurons
- Key Findings : Significant reduction in neuronal cell death at specific concentrations .
These findings highlight the therapeutic potential of these compounds in treating conditions like Alzheimer's disease.
Q & A
Q. What computational tools predict degradation pathways under physiological conditions?
- Methods :
- Use density functional theory (DFT) to model hydrolysis of the ester bonds (e.g., Gibbs free energy barriers at pH 7.4) .
- Simulate UV-Vis spectra to predict photodegradation products (e.g., nitro group reduction to amine) .
- Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
